2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide features a 2-oxoimidazolidin-1-yl core substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxin moiety.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-13-2-3-14(10-16(13)21)22-19(25)12-23-6-7-24(20(23)26)15-4-5-17-18(11-15)28-9-8-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDURFDEEPOKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Imidazolidinone Ring: This involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Coupling with the Fluoro-Substituted Phenylacetamide: The final step involves coupling the dihydrobenzo[b][1,4]dioxin-imidazolidinone intermediate with 3-fluoro-4-methylphenylacetamide under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the imidazolidinone ring or the fluoro-substituted phenylacetamide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets in a specific manner.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. For instance, it may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467, CAS 2306268-61-9) shares a benzodioxin group but differs in core structure and substituents . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | Compound CS-0309467 |
|---|---|---|
| Core Structure | 2-Oxoimidazolidin-1-yl (5-membered ring with urea-like functionality) | Pyridine ring (6-membered aromatic system with methoxy) |
| Benzodioxin Position | 6-position | 5-position |
| Key Substituents | - Acetamide-linked 3-fluoro-4-methylphenyl - Benzodioxin at imidazolidinone |
- Dimethylaminomethylphenyl - Methoxy-pyridine |
| Molecular Formula | CₙHₘFNOₓ (exact formula requires crystallographic validation) | C₂₃H₂₅N₃O₃ |
| Molecular Weight | ~370–390 g/mol (estimated) | 391.46 g/mol |
| Functional Groups | Fluoro, methyl, acetamide, benzodioxin | Dimethylamino, methoxy, benzodioxin |
| Potential Applications | Hypothesized enzymatic inhibition (speculative) | Research use only; unverified for medical applications |
Implications of Structural Variations
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound increases electronegativity and lipophilicity, which could improve blood-brain barrier penetration relative to the dimethylaminomethylphenyl group in CS-0309465.
- Benzodioxin Orientation : Positional isomerism (6- vs. 5-substitution) may alter π-π stacking interactions in target binding pockets.
Hydrogen Bonding and Crystallographic Considerations
The target compound’s imidazolidinone carbonyl and acetamide groups likely participate in intermolecular hydrogen bonds, influencing crystal packing and solubility. In contrast, CS-0309467’s pyridine and methoxy groups may adopt distinct hydrogen-bonding patterns, as predicted by graph set analysis . Such differences could affect bioavailability and formulation stability.
Research Methodologies and Limitations
- Structural Determination : If crystallographic data for the target compound exist, tools like SHELXL (a widely used refinement program) may have been employed to resolve its structure, as seen in analogous small-molecule studies .
- Data Gaps : The absence of explicit biological or pharmacokinetic data for the target compound necessitates caution in extrapolating its applications.
Biological Activity
The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and therapeutic implications.
Structural Characteristics
This compound is characterized by the following structural elements:
- Benzodioxin moiety : Known for its diverse biological activities.
- Imidazolidinone ring : Implicated in various pharmacological effects.
- Fluorinated phenyl group : Enhances lipophilicity and biological activity.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
-
Enzyme Inhibition :
- The compound has shown significant inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE) , which are crucial in metabolic and neurodegenerative disorders, respectively.
- In vitro studies indicate that it competes with substrate binding, leading to reduced enzyme activity and subsequent physiological effects.
-
Receptor Modulation :
- It may act as a modulator for certain receptors involved in neurotransmission and metabolic regulation, potentially influencing pathways related to diabetes and Alzheimer's disease.
Enzyme Inhibition Studies
These results indicate that the compound exhibits moderate to strong inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent in managing type 2 diabetes and Alzheimer's disease.
Case Studies
-
Study on α-Glucosidase Inhibition :
- A study demonstrated that derivatives of compounds similar to this one exhibited significant inhibition of α-glucosidase, leading to decreased postprandial blood glucose levels in diabetic models. The mechanism involved competitive inhibition, which was supported by molecular docking studies showing favorable binding interactions with the enzyme's active site.
-
Acetylcholinesterase Inhibition :
- Another investigation explored the effects of the compound on AChE activity in vitro. The results showed a dose-dependent inhibition, with potential implications for treating cognitive decline associated with Alzheimer's disease. The study highlighted the importance of the imidazolidinone structure in enhancing AChE binding affinity.
Pharmacological Implications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antidiabetic Agent : By inhibiting α-glucosidase, it may help manage blood sugar levels in diabetic patients.
- Neuroprotective Agent : Its action on AChE suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
Q & A
What are the key synthetic strategies for preparing 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide, and how are intermediates characterized?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including amide coupling, cyclization, and functional group protection/deprotection. For example:
Amide bond formation between the benzodioxin-imidazolidinone core and the fluoromethylphenylacetamide moiety under coupling agents like EDCI/HOBt.
Cyclization steps to form the imidazolidin-2-one ring under reflux conditions with solvents like DMF or THF .
Intermediates are characterized via TLC for reaction monitoring, IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), and ¹H/¹³C NMR (to verify aromatic protons and methyl/fluoro substituents) .
How can computational methods optimize reaction conditions for synthesizing this compound?
Level: Advanced
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key reactions, such as cyclization or amide coupling. Tools like ICReDD’s reaction path search integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). For instance, DMF may be selected over THF due to its polar aprotic nature, enhancing nucleophilicity in SN2 steps . Statistical Design of Experiments (DoE) minimizes trial runs by analyzing variables (e.g., catalyst loading, reaction time) to maximize yield .
How do structural analogs influence the design of bioactivity studies for this compound?
Level: Advanced
Answer:
Analog libraries (e.g., pyrazole- or benzothiazepin-containing derivatives) provide insights into structure-activity relationships (SAR) . For example:
- Substituent effects : Fluorine at the 3-position (as in 3-fluoro-4-methylphenyl) enhances metabolic stability compared to non-fluorinated analogs .
- Ring modifications : Replacing benzodioxin with pyridazine alters solubility but may reduce binding affinity to target proteins .
Advanced studies use molecular docking to compare binding modes of analogs with biological targets (e.g., kinase enzymes) .
What methodologies resolve contradictions in biological activity data across studies?
Level: Advanced
Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) are addressed via:
Standardized assay protocols : Fixed cell lines, buffer conditions, and incubation times to minimize variability .
Meta-analysis : Statistical aggregation of data from multiple studies to identify outliers or trends.
Mechanistic validation : Knockout models or siRNA silencing to confirm target specificity .
What advanced purification techniques are recommended for isolating this compound from complex mixtures?
Level: Advanced
Answer:
Beyond standard crystallization:
- Preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolves closely related impurities .
- Countercurrent chromatography (CCC) exploits partition coefficients in biphasic solvent systems for high-purity isolation .
How can reactor design improve scalability of this compound’s synthesis?
Level: Advanced
Answer:
Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions. Process analytical technology (PAT) monitors critical parameters (pH, temperature) in real-time for quality control. Scale-up considerations include solvent recovery (e.g., DMF distillation) and waste minimization under CRDC subclass RDF2050112 guidelines .
What spectroscopic techniques resolve ambiguities in structural assignments?
Level: Advanced
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons and confirms connectivity in the benzodioxin ring .
- High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns for Cl/F-containing fragments .
- X-ray crystallography : Provides absolute configuration for chiral centers in the imidazolidinone core .
How are stability studies designed to evaluate this compound under physiological conditions?
Level: Basic
Answer:
- Forced degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS analysis identifies degradation products (e.g., hydrolysis of the acetamide group) .
What statistical approaches validate reproducibility in synthetic yields?
Level: Advanced
Answer:
- ANOVA evaluates batch-to-batch variability.
- Control charts monitor process capability (Cpk) over multiple runs.
- Response Surface Methodology (RSM) optimizes interdependent variables (e.g., temperature and catalyst concentration) .
How do heterocyclic modifications impact the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
- LogP measurements : Introducing electron-withdrawing groups (e.g., fluorine) reduces lipophilicity, enhancing aqueous solubility.
- Metabolic stability assays : Liver microsome studies compare oxidation rates of benzodioxin vs. pyrimidine analogs.
- Permeability assays : Caco-2 cell models assess intestinal absorption differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
